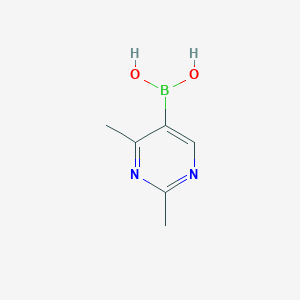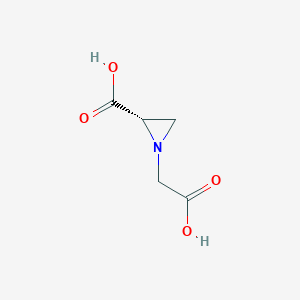
(S)-1-(Carboxymethyl)aziridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Carboxymethyl)aziridine-2-carboxylic acid is a nonproteinogenic amino acid characterized by the presence of an aziridine ring. This compound is of significant interest due to its unique electrophilic nature, which allows for site-selective conjugation with various nucleophiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Carboxymethyl)aziridine-2-carboxylic acid typically involves the regioselective reaction of higher-order cuprates with aziridine-2-carboxylic acids. For instance, the reaction of lithium trimethylsilylacetylide with aziridine-2-carboxylic acid can yield protected α-amino acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of regioselective reactions and protection-deprotection strategies to ensure high yields and purity .
Types of Reactions:
Reduction: Reduction reactions are possible but less common.
Substitution: The aziridine ring allows for nucleophilic substitution reactions, particularly with thiol nucleophiles.
Common Reagents and Conditions:
Higher-order cuprates: Used for regioselective reactions.
Lithium trimethylsilylacetylide: Employed in the synthesis of protected α-amino acids.
Major Products:
Protected α-amino acids: These are often the major products formed from reactions involving this compound.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Carboxymethyl)aziridine-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-1-(Carboxymethyl)aziridine-2-carboxylic acid involves its electrophilic aziridine ring, which can react with nucleophiles to form stable conjugates. This property makes it useful for site-selective modifications in peptides and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxylic acid: Shares the aziridine ring but lacks the carboxymethyl group.
N-para-toluenesulfonylaziridine-2-carboxylic acid: Used in similar regioselective reactions but with different protecting groups.
Uniqueness: (S)-1-(Carboxymethyl)aziridine-2-carboxylic acid is unique due to its combination of the aziridine ring and carboxymethyl group, which enhances its reactivity and versatility in chemical synthesis and biological applications .
Eigenschaften
Molekularformel |
C5H7NO4 |
|---|---|
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
(2S)-1-(carboxymethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-6-1-3(6)5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)/t3-,6?/m0/s1 |
InChI-Schlüssel |
NAMGALCMZMWRLH-FWRGRRDFSA-N |
Isomerische SMILES |
C1[C@H](N1CC(=O)O)C(=O)O |
Kanonische SMILES |
C1C(N1CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


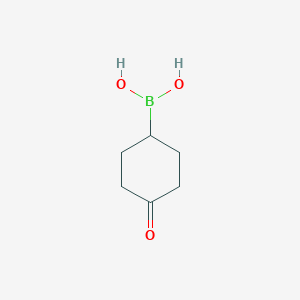
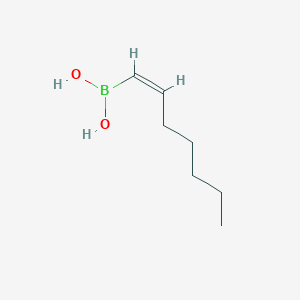
![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)


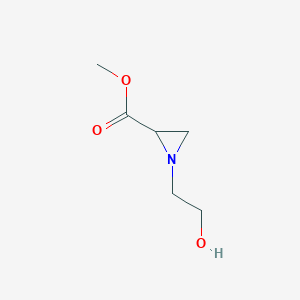
![2-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B11921709.png)
![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)

![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
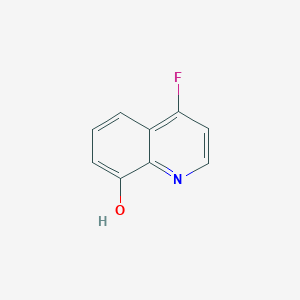
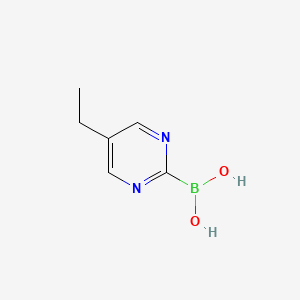
![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
